![molecular formula C17H20N4O2S B2492874 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one CAS No. 459213-78-6](/img/structure/B2492874.png)
2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, including leukemia and lymphoma. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for these types of cancer.
Mecanismo De Acción
2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one selectively binds to the BH3 binding groove of BCL-2, thereby preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. This mechanism of action is different from other BCL-2 inhibitors, which target multiple anti-apoptotic proteins.
Biochemical and Physiological Effects:
2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one has been shown to induce apoptosis in cancer cells, leading to tumor regression in preclinical and clinical studies. In addition, 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one has shown minimal toxicity in non-cancerous cells, indicating its potential as a selective cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one is its selectivity for BCL-2, which allows for targeted cancer therapy with minimal toxicity to healthy cells. However, one limitation is the potential for drug resistance, as cancer cells may develop mutations in BCL-2 or other anti-apoptotic proteins.
Direcciones Futuras
For 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one research include the exploration of combination therapies with other cancer drugs, the development of biomarkers to predict response to 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one, and the investigation of 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one resistance mechanisms. Additionally, 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one may have potential applications in other types of cancer beyond CLL and B-cell lymphomas.
Métodos De Síntesis
The synthesis of 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one involves several steps, including the condensation of 2-amino-3-benzothiazole with ethyl 2-bromoacetate, followed by the reaction with morpholine and the subsequent deprotection of the resulting intermediate. The final step involves the reaction of the intermediate with 2,4-dichloro-5-methylpyrimidine to yield 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one.
Aplicaciones Científicas De Investigación
2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one has been the subject of numerous preclinical and clinical studies, with promising results in the treatment of various types of cancer. In preclinical studies, 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one has been shown to induce apoptosis in cancer cells by binding to and inhibiting the anti-apoptotic protein BCL-2. In clinical studies, 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one has shown significant activity in patients with relapsed/refractory chronic lymphocytic leukemia (CLL) and other B-cell lymphomas.
Propiedades
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c18-16-15(17-19-12-3-1-2-4-14(12)24-17)13(22)11-21(16)6-5-20-7-9-23-10-8-20/h1-4,18,22H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKFYCUHWFHLPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-benzothiazol-2-yl-1-(2-morpholin-4-yl-ethyl)-1,2-dihydro-pyrrol-3-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.